molecular formula C11H16F3NO2 B13207107 Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate

Cat. No.: B13207107
M. Wt: 251.25 g/mol
InChI Key: DIOLNMDWYCXLRZ-UHFFFAOYSA-N
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Description

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a spirocyclic compound featuring a 2-azaspiro[3.5]nonane core with a trifluoromethyl (-CF₃) group at position 7 and a methyl ester (-COOCH₃) at position 1. The spiro[3.5]nonane scaffold confers structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H16F3NO2

Molecular Weight

251.25 g/mol

IUPAC Name

methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-3-carboxylate

InChI

InChI=1S/C11H16F3NO2/c1-17-9(16)8-10(6-15-8)4-2-7(3-5-10)11(12,13)14/h7-8,15H,2-6H2,1H3

InChI Key

DIOLNMDWYCXLRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCC(CC2)C(F)(F)F)CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes Overview

The synthesis of this compound generally follows multistep synthetic routes involving:

  • Construction of the azaspiro[3.5]nonane core.
  • Introduction of the trifluoromethyl group at the 7-position.
  • Esterification to form the methyl carboxylate.

Typical protocols employ strong bases such as sodium hydride (NaH) to deprotonate intermediates and facilitate nucleophilic substitutions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used to enhance reaction rates and yields.

Key Synthetic Steps

Step Reaction Type Reagents & Conditions Notes
1 Formation of azaspiro core Cyclization of appropriate amino-ketone precursors under basic conditions Ensures formation of spirocyclic framework
2 Trifluoromethylation Introduction of -CF₃ group via nucleophilic trifluoromethylation or electrophilic trifluoromethylating agents Often uses reagents like trifluoromethylsulfinyl chloride or equivalents
3 Esterification Methylation of carboxylic acid intermediate using methyl iodide or diazomethane Yields methyl ester functionality

Industrial Scale Considerations

Industrial production adapts these synthetic steps to continuous flow reactors, improving reaction control, scalability, and safety. Automated systems optimize reagent addition and temperature control. Purification typically involves crystallization and chromatographic techniques to achieve high purity suitable for pharmaceutical research.

Reaction Conditions and Optimization

Base and Solvent Effects

  • Bases: Sodium hydride is preferred for its strong basicity and ability to generate reactive anions necessary for nucleophilic substitutions.
  • Solvents: DMSO and acetonitrile are favored for their polarity and ability to dissolve both organic and inorganic reagents.

Temperature and Time

Reactions are generally conducted at moderate temperatures (25–80 °C) to balance reaction kinetics and minimize side reactions. Reaction times vary from several hours to overnight, depending on the step.

Analytical Data and Characterization

Spectroscopic Characterization

Physical Properties

Property Value
Molecular Formula C11H16F3NO2
Molecular Weight 251.25 g/mol
Solubility High in organic solvents due to trifluoromethyl group
Melting Point Data varies; typically crystalline solid

Comparative Synthetic Strategies

Feature Method A Method B
Trifluoromethylation Reagent Trifluoromethylsulfinyl chloride Electrophilic trifluoromethylation agents (e.g., Togni reagent)
Base Sodium hydride Cesium carbonate
Solvent DMSO Acetonitrile
Yield Moderate to high (60–85%) Moderate (50–75%)
Scalability Suitable for flow chemistry Batch processes

Research and Development Applications

This compound serves as a versatile intermediate in drug discovery, particularly in:

  • Design of G-protein coupled receptor (GPCR) modulators.
  • Development of compounds with enhanced metabolic stability.
  • Synthesis of spirocyclic libraries for biological screening.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMSO for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized from the provided evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate (Target) 7-CF₃, 1-COOCH₃ C₁₁H₁₆F₃NO₂ 267.25 (calculated) Hypothesized high lipophilicity due to CF₃; potential pharmacological applications
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate 7-CH₃, 1-COOCH₃ C₁₁H₁₉NO₂ 197.27 Simpler alkyl substituent; lower molecular weight
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride 7-oxa (O atom), 1-COOCH₃, HCl salt C₉H₁₆ClNO₃ 221.68 Enhanced aqueous solubility due to HCl salt; lab scaffold
tert-Butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate 6-CF₃, tert-butyl ester, diaza (N atoms) C₁₃H₂₁F₃N₂O₂ 294.31 Increased steric bulk; used in PROTAC synthesis
6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-9-hydroxy-5-methyl-7-oxo-... Spiro[3.5]nonane core with aryl and CF₃ groups C₂₉H₂₅F₆N₅O₅ 775.0 (LCMS) Antibacterial activity; synthesized via multistep coupling

Key Findings from Comparative Analysis:

Trifluoromethyl vs. Methyl/Oxa Substituents :

  • The trifluoromethyl group (CF₃) increases lipophilicity and metabolic stability compared to methyl (-CH₃) or oxa (-O-) substituents . This makes the target compound more suitable for drug candidates requiring prolonged bioavailability.
  • In contrast, oxa analogs (e.g., ) exhibit higher polarity and are often formulated as hydrochloride salts for improved solubility .

Spiro Ring Modifications: Diazaspiro systems (e.g., 2,7-diazaspiro[3.5]nonane in ) introduce additional hydrogen-bonding sites, enhancing interactions with biological targets .

Synthetic Accessibility :

  • Analogs like those in are synthesized via nucleophilic substitution or coupling reactions, often using cesium carbonate as a base and acetonitrile as solvent .
  • tert-Butyl esters (e.g., ) are common intermediates for PROTACs, indicating the target compound’s utility in modular drug design .

Biological Activity :

  • Compounds with trifluoromethyl and spiro scaffolds (e.g., ) show activity against bacterial targets, likely due to enhanced membrane permeability and target binding .

Biological Activity

Methyl 7-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a compound of interest due to its potential biological activities, particularly as a GPR119 agonist and its possible applications in metabolic disorders. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound belongs to the class of azaspiro compounds, characterized by a spirocyclic structure that incorporates nitrogen atoms. The presence of the trifluoromethyl group significantly influences its biological properties, enhancing lipophilicity and potentially affecting receptor interactions.

GPR119 Agonism

Recent studies have highlighted the role of this compound as a GPR119 agonist. GPR119 is a G-protein coupled receptor involved in glucose homeostasis and lipid metabolism. Activation of this receptor has been linked to improved insulin sensitivity and glucose-lowering effects.

  • Case Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of 7-azaspiro[3.5]nonane derivatives for their GPR119 agonistic activity. Among these, compound 54g demonstrated significant agonistic effects, leading to favorable pharmacokinetic profiles in Sprague-Dawley rats and notable glucose-lowering effects in diabetic models .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound.

ParameterValue
Solubility High (due to trifluoromethyl group)
Bioavailability Moderate to high
Metabolism Primarily hepatic
Half-life Approximately 4 hours

Safety and Toxicology

Preliminary toxicological assessments indicate that azaspiro compounds generally exhibit low toxicity profiles; however, comprehensive studies specific to this compound are necessary to establish safety margins.

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